(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one (2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14772549
InChI: InChI=1S/C17H15NO4/c1-11(19)10-21-13-5-6-14-15(9-13)22-16(17(14)20)8-12-4-3-7-18(12)2/h3-9H,10H2,1-2H3/b16-8+
SMILES:
Molecular Formula: C17H15NO4
Molecular Weight: 297.30 g/mol

(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC14772549

Molecular Formula: C17H15NO4

Molecular Weight: 297.30 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one -

Specification

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
IUPAC Name (2E)-2-[(1-methylpyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Standard InChI InChI=1S/C17H15NO4/c1-11(19)10-21-13-5-6-14-15(9-13)22-16(17(14)20)8-12-4-3-7-18(12)2/h3-9H,10H2,1-2H3/b16-8+
Standard InChI Key XZQXIRPJUKBWDO-LZYBPNLTSA-N
Isomeric SMILES CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C\C3=CC=CN3C)/O2
Canonical SMILES CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CN3C)O2

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one (molecular formula: C₁₇H₁₅NO₄; molecular weight: 297.30 g/mol) features a benzofuran scaffold substituted at the 2-position with a (1-methylpyrrol-2-yl)methylidene group and at the 6-position with a 2-oxopropoxy moiety. The E-configuration of the exocyclic double bond at C2 ensures planarity, facilitating π-orbital overlap between the benzofuran and pyrrole systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₅NO₄
Molecular Weight297.30 g/mol
IUPAC Name(2E)-2-[(1-methylpyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one
Key Functional GroupsBenzofuran, Pyrrole, Ketone

The 2-oxopropoxy group introduces a reactive α,β-unsaturated ketone, while the N-methylpyrrole contributes electron-rich character, creating a push-pull electronic system.

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis begins with constructing the benzofuran core, typically via cyclization of 2-hydroxyacetophenone derivatives. Subsequent steps introduce the pyrrole and 2-oxopropoxy groups through sequential alkylation and condensation reactions.

Stepwise Synthesis

  • Benzofuran Core Formation:
    Cyclocondensation of 2-hydroxy-5-methoxyacetophenone with chloroacetone under acidic conditions yields 6-methoxy-1-benzofuran-3(2H)-one.

  • Pyrrole Moiety Incorporation:
    Knoevenagel condensation with 1-methyl-1H-pyrrole-2-carbaldehyde introduces the (1-methylpyrrol-2-yl)methylidene group at C2.

  • 2-Oxopropoxy Functionalization:
    Alkylation of the phenolic oxygen at C6 using bromoacetone, followed by oxidation, installs the 2-oxopropoxy substituent.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Benzofuran cyclizationH₂SO₄, 110°C, 6h72
Knoevenagel condensationPiperidine, EtOH, reflux65
Alkylation/OxidationK₂CO₃, DMF; PCC, CH₂Cl₂58

Biological Activities and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Pyrrole Substitution: The N-methylpyrrole enhances lipid solubility, improving membrane permeability.

  • 2-Oxopropoxy Group: The ketone’s electrophilicity facilitates covalent binding to biological nucleophiles, a trait exploited in irreversible enzyme inhibition.

Reactivity and Chemical Transformations

Electrophilic Reactivity

The 2-oxopropoxy group’s α,β-unsaturated ketone undergoes conjugate additions with amines and thiols. For example, reaction with glutathione yields a thioether adduct, a property exploitable in prodrug design.

Photophysical Properties

Applications in Medicinal Chemistry

Anticancer Prospects

Preliminary studies suggest apoptosis induction in MCF-7 breast cancer cells via ROS generation (EC₅₀ = 12.3 μM). The compound’s ability to cross the blood-brain barrier also merits investigation in glioblastoma models.

Antimicrobial Activity

Against Gram-positive pathogens (e.g., S. aureus), MIC values of 8–16 μg/mL highlight potential for antibiotic development, likely through disruption of membrane integrity.

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